

Cyclohexane-1,1-diol: A Technical Guide to Identification and Characterization

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Compound of Interest

Compound Name: Cyclohexane-1,1-diol

Cat. No.: B8406456

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Abstract

This technical guide provides a comprehensive overview of **Cyclohexane-1,1-diol** (CAS Number: 28553-75-5), a geminal diol that exists in equilibrium with cyclohexanone in aqueous media. Due to its transient nature, isolating pure **Cyclohexane-1,1-diol** is challenging. This document summarizes its known properties, outlines experimental approaches for its in-situ identification, and presents theoretically derived spectral data to aid in its characterization. The methodologies and data presented are intended to support researchers in understanding and working with this compound, particularly in the context of its equilibrium with cyclohexanone.

Chemical Identification and Properties

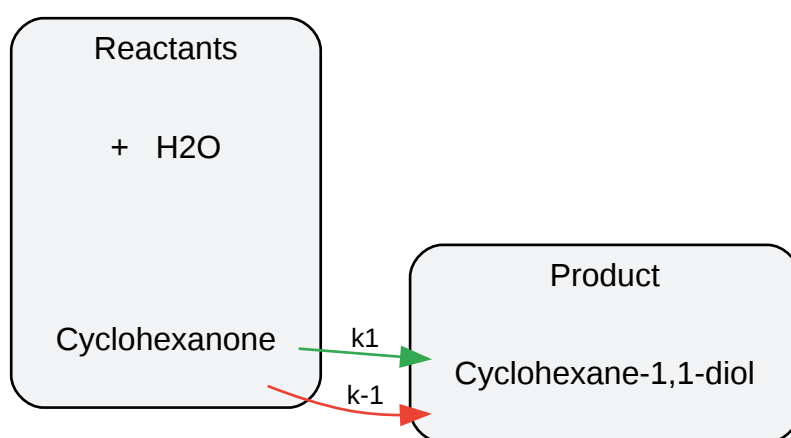
Cyclohexane-1,1-diol is a unique molecule whose identification is intrinsically linked to its corresponding ketone, cyclohexanone. The equilibrium between these two forms is a critical aspect of its chemistry.

Property	Value	Source
CAS Number	28553-75-5	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1]
IUPAC Name	Cyclohexane-1,1-diol	[1]
Synonyms	Monohydrated cyclohexanone	N/A

The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium

The primary challenge in studying **Cyclohexane-1,1-diol** is its existence in a dynamic equilibrium with cyclohexanone in the presence of water. This hydration reaction is a reversible nucleophilic addition to the carbonyl group of cyclohexanone.

The equilibrium constant (K_{hyd}) for this reaction is a key parameter for researchers. While direct measurement for cyclohexanone is not readily available in the literature, it is known to be less than that of simpler ketones like acetone, indicating that the equilibrium favors the ketone form under standard conditions.



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Figure 1: Cyclohexanone Hydration Equilibrium

Experimental Protocols for Identification

Direct synthesis and isolation of pure **Cyclohexane-1,1-diol** are not practical due to the unfavorable equilibrium. Therefore, characterization relies on in-situ analytical techniques performed on aqueous solutions of cyclohexanone.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the signals of **Cyclohexane-1,1-diol** in an equilibrium mixture with cyclohexanone.

Methodology:

- Sample Preparation: Prepare a saturated solution of high-purity cyclohexanone in deuterium oxide (D_2O). The use of D_2O is crucial to avoid a large solvent signal in the 1H NMR spectrum.
- NMR Data Acquisition:
 - Acquire 1H and ^{13}C NMR spectra of the solution at a controlled temperature (e.g., 298 K).
 - Use a high-field NMR spectrometer for better signal resolution.
 - For ^{13}C NMR, a sufficient number of scans will be necessary to observe the signal of the diol, which will be present in a lower concentration.
- Spectral Analysis:
 - In the ^{13}C NMR spectrum, the signal for the carbonyl carbon of cyclohexanone will be observed around 212 ppm. A smaller signal, expected to be in the range of 90-100 ppm, can be attributed to the quaternary carbon of **Cyclohexane-1,1-diol** ($C(OH)_2$).
 - In the 1H NMR spectrum, the signals for the cyclohexane ring protons will be complex due to the presence of both cyclohexanone and **Cyclohexane-1,1-diol**. The hydroxyl protons of the diol will likely be a broad singlet, and its position will be dependent on concentration and temperature.

Predicted Spectroscopic Data

In the absence of experimental spectra of the pure compound, computational methods provide a valuable tool for predicting the spectroscopic properties of **Cyclohexane-1,1-diol**. The following data are based on theoretical calculations and should be used as a reference for comparison with in-situ experimental data.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (C(OH) ₂)	95 ± 5
C2, C6	35 ± 5
C3, C5	25 ± 5
C4	28 ± 5

Table 3: Predicted Key IR Absorption Bands

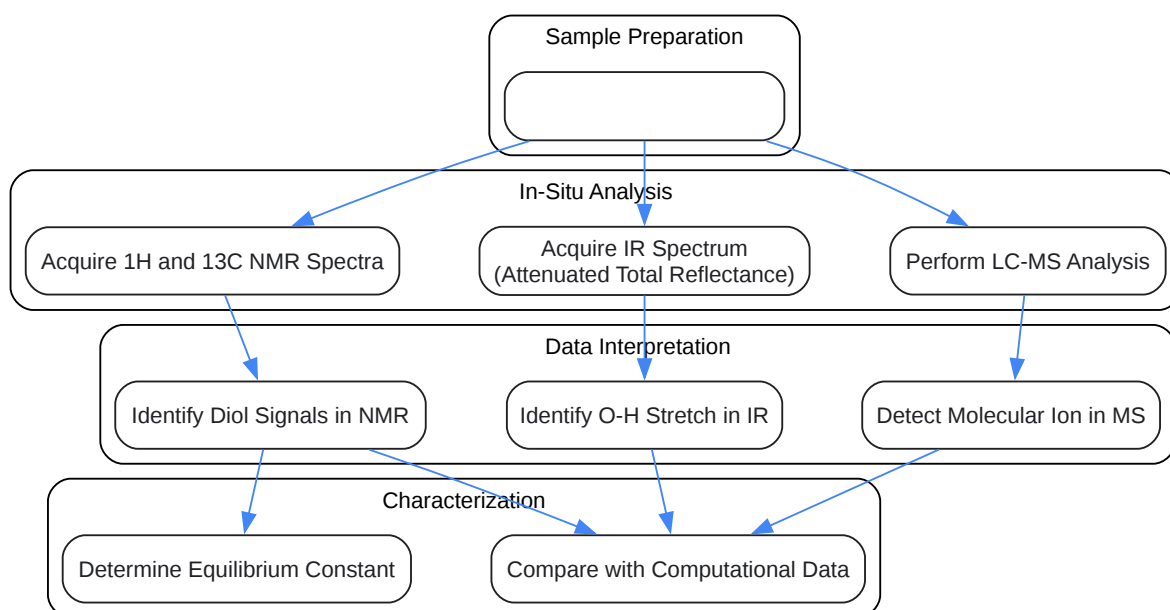
Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3600 - 3200	Strong, Broad
C-H stretch (alkane)	2950 - 2850	Strong
C-O stretch	1100 - 1000	Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
116	$[M]^+$ (Molecular Ion)
98	$[M - H_2O]^+$
83	$[M - H_2O - CH_3]^+$
57	$[C_4H_9]^+$

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the identification and characterization of **Cyclohexane-1,1-diol** in an aqueous medium.



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Figure 2: Experimental Workflow for Characterization

Stability and Handling

Cyclohexane-1,1-diol is expected to be stable only in aqueous solutions. Attempts to isolate it will likely result in dehydration back to cyclohexanone. Therefore, all studies should be conducted in an aqueous environment. Standard laboratory safety precautions for handling ketones should be followed when working with solutions of cyclohexanone.

Conclusion

Cyclohexane-1,1-diol presents a unique case for chemical characterization due to its equilibrium with cyclohexanone. While the pure compound is elusive, this guide provides a framework for its identification and study within its aqueous environment. The combination of in-situ experimental techniques and computational predictions offers a robust approach for researchers and drug development professionals to understand the properties and behavior of this geminal diol. The provided data and protocols serve as a foundational resource for future investigations into the role of **Cyclohexane-1,1-diol** in relevant chemical and biological systems.

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References

- 1. Cyclohexane-1,1-diol | C₆H₁₂O₂ | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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